4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid
Overview
Description
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid, also known as 4-TMB, is an organic compound belonging to the class of carboxylic acids. It is a versatile synthetic intermediate with a wide range of applications in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been studied for its potential use as an anti-inflammatory, anti-oxidant, and anti-microbial agent.
Scientific Research Applications
Corrosion Inhibition
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid and its derivatives show promise as effective corrosion inhibitors. For instance, certain benzimidazole derivatives based on 8-hydroxyquinoline, structurally related to 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid, have demonstrated significant anticorrosive activity, particularly in protecting steel against corrosion in acidic environments (Rbaa et al., 2020).
Fluorescence Probing and Reactive Oxygen Species Detection
Compounds structurally similar to 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid have been used in the development of novel fluorescence probes. These probes are capable of selectively detecting highly reactive oxygen species, which are crucial in various biological and chemical applications (Setsukinai et al., 2003).
Photophysical Studies in Luminescent Lanthanide Complexes
Derivatives of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid have been explored in the context of luminescent lanthanide complexes. These studies focus on the energy-transfer pathways in such complexes, contributing to the understanding of their potential applications in lighting and display technologies (Kim et al., 2006).
Synthesis of Novel Compounds and Chemical Intermediates
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid serves as a basis for synthesizing a variety of chemical intermediates. These intermediates are fundamental in developing new compounds with potential applications in various fields, such as pharmaceuticals, fragrances, and materials science (Chen & Ren, 2014).
Photoelectrochemical Applications
Its derivatives have also been used in photoelectrochemical cells, specifically in dye-sensitized solar cells. By modifying electron-acceptors in these derivatives, researchers can influence the energy level, energy gap, and overall performance of the solar cells (Yang et al., 2016).
properties
IUPAC Name |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-10(2,11(12,13)14)8-5-3-7(4-6-8)9(15)16/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDGCDRCFTWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid | |
CAS RN |
1147531-71-2 | |
Record name | 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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